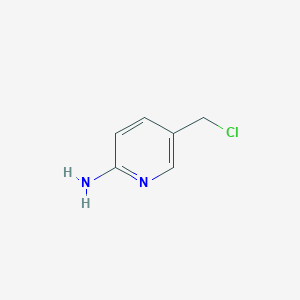
5-(Chloromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)pyridin-2-amine is a useful synthetic intermediate . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which are similar to 5-(Chloromethyl)pyridin-2-amine, has been reported . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)pyridin-2-amine can be found in various chemical databases . The InChI code for this compound is1S/C6H7ClN2.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2,(H2,8,9);1H . Chemical Reactions Analysis
Amines, including 5-(Chloromethyl)pyridin-2-amine, are known to react with acid chlorides or acid anhydrides to form amides . They also react with water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
5-(Chloromethyl)pyridin-2-amine hydrochloride has a molecular weight of 179.05 . It is a powder at room temperature . The IUPAC name for this compound is 5-(chloromethyl)-2-pyridinamine hydrochloride .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have shown that pyrimidines, which can be synthesized using 5-(Chloromethyl)pyridin-2-amine, display a range of pharmacological effects . These include anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These mediators include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Pyrimidines
5-(Chloromethyl)pyridin-2-amine can be used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Antioxidant Applications
Pyrimidines, which can be synthesized using 5-(Chloromethyl)pyridin-2-amine, display antioxidant effects . These effects are beneficial in various fields, including healthcare and food preservation.
Antiviral Applications
Pyrimidines, synthesized using 5-(Chloromethyl)pyridin-2-amine, have shown antiviral effects . This makes them useful in the development of antiviral drugs.
Antibacterial Applications
Pyrimidines, which can be synthesized using 5-(Chloromethyl)pyridin-2-amine, have demonstrated antibacterial effects . This makes them valuable in the development of antibacterial drugs.
Wirkmechanismus
While the specific mechanism of action for 5-(Chloromethyl)pyridin-2-amine is not mentioned in the sources, it is known that some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the synthesis and applications of 2-aminopyrimidine derivatives . These compounds have shown potential in the treatment of diseases such as sleeping sickness and malaria . Future research may focus on developing new efficient antitrypanosomal and antiplasmodial compounds with less side effects .
Eigenschaften
IUPAC Name |
5-(chloromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWSKDLSOLPVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

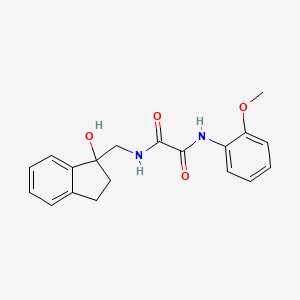
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)

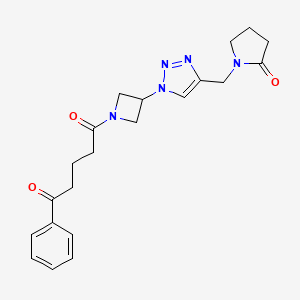
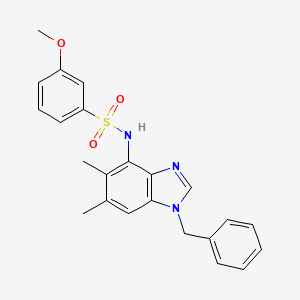


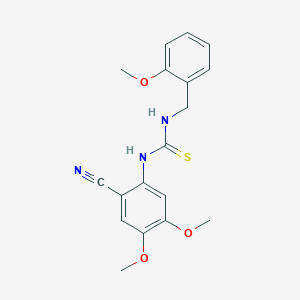
![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)
![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)

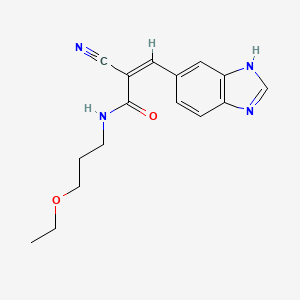
![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)